molecular formula C7H12N2O B2401049 1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one CAS No. 1256238-99-9

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

Cat. No. B2401049
CAS RN: 1256238-99-9
M. Wt: 140.186
InChI Key: MKYKYZQDRKWIAT-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one” is a chemical compound with the molecular formula C7H12N2O . It is also known by other synonyms such as “1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone” and has a PubChem CID of 59577681 .


Synthesis Analysis

The synthesis of this compound involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . These esters are likely to undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Molecular Structure Analysis

The molecular weight of this compound is 140.18 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 169 . The compound has two defined atom stereocenters .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include epimerization and lactamization . The (2S,4R)-4-aminoproline methyl esters undergo 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.18 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has two defined atom stereocenters . It has a complexity of 169 .

Scientific Research Applications

Antibacterial Agents

A study by Remuzon et al. (1992) explored the synthesis of chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-substituted naphthyridines for developing effective antibacterial agents. These compounds showed significant in vitro and in vivo activity against Gram-positive and Gram-negative bacteria, offering a potential advancement in antibacterial therapy (Remuzon, Bouzard, Guiol, & Jacquet, 1992).

Chiral Building Blocks

Yu (2005) conducted research on the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, highlighting its application as a chiral building block in the total synthesis of various compounds like eudesmanes, agarofurans, and norcarotenoids (Guangzhe Yu, 2005).

Epimerization-Lactamization Cascade

Benqiang et al. (2015) developed an epimerization-lactamization cascade reaction for synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives, a process crucial for creating diverse lactam-based compounds (Cui Benqiang et al., 2015).

Crystal Structure Analysis

Britvin and Rumyantsev (2017) characterized the molecular structure of the 2,5-diazabicyclo[2.2.1]heptane ring, crucial for understanding the chemical and physical properties of these compounds (S. Britvin & A. Rumyantsev, 2017).

Veterinary Medicine Applications

Research by McGuirk et al. (1992) on 7-diazabicycloalkylquinolones, including danofloxacin, emphasized the potential of these compounds as antibacterial agents in veterinary medicine (P. McGuirk et al., 1992).

properties

IUPAC Name

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(10)9-4-6-2-7(9)3-8-6/h6-8H,2-4H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYKYZQDRKWIAT-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@H]2C[C@@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one

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